N-(1H-indol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and cosmetics. This compound is characterized by the presence of an indole ring system attached to a thiourea moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
N-(1H-indol-4-yl)thiourea, also known as (1H-indol-4-yl)thiourea, is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N-(1H-indol-4-yl)thiourea, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This interaction with various biomolecules plays a crucial role in its biochemical reactions. Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.
Cellular Effects
Given the broad spectrum of biological activities of indole derivatives, it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Metabolic Pathways
Indole derivatives are known to be involved in the shikimate metabolic pathway, which leads to the production of L-tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)thiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of 4-indolylamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product. The choice of solvent and catalyst may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1H-indol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Industry: The compound is used in the formulation of cosmetic products for skin brightening and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-(1H-indol-4-yl)thiourea can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: this compound is unique due to its combination of an indole ring and a thiourea moiety, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosinase sets it apart from other indole derivatives, making it particularly valuable in cosmetic and medicinal applications.
Properties
IUPAC Name |
1H-indol-4-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9(13)12-8-3-1-2-7-6(8)4-5-11-7/h1-5,11H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWGIYAKXYJQPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.